![molecular formula C7H5Cl2NO3 B3248288 Methyl 2,6-dichloro-3-hydroxyisonicotinate CAS No. 185422-98-4](/img/structure/B3248288.png)
Methyl 2,6-dichloro-3-hydroxyisonicotinate
Overview
Description
Methyl 2,6-dichloro-3-hydroxyisonicotinate (MDHIN) is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. MDHIN is a derivative of isoniazid, a well-known anti-tuberculosis drug. It is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of Methyl 2,6-dichloro-3-hydroxyisonicotinate is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes, including DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial growth and replication. Methyl 2,6-dichloro-3-hydroxyisonicotinate has also been reported to inhibit the activity of histone deacetylases, which play a crucial role in cancer cell proliferation.
Biochemical and physiological effects:
Methyl 2,6-dichloro-3-hydroxyisonicotinate has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. Methyl 2,6-dichloro-3-hydroxyisonicotinate has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various diseases, including cancer and autoimmune disorders.
Advantages and Limitations for Lab Experiments
Methyl 2,6-dichloro-3-hydroxyisonicotinate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity. However, Methyl 2,6-dichloro-3-hydroxyisonicotinate has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
Methyl 2,6-dichloro-3-hydroxyisonicotinate has several potential applications in medicinal chemistry. Future research should focus on optimizing the synthesis of Methyl 2,6-dichloro-3-hydroxyisonicotinate and exploring its structure-activity relationship. Further studies are needed to elucidate the mechanism of action of Methyl 2,6-dichloro-3-hydroxyisonicotinate and to identify its molecular targets. Methyl 2,6-dichloro-3-hydroxyisonicotinate also has potential applications in the treatment of infectious diseases, including tuberculosis and viral infections. Future research should explore the efficacy of Methyl 2,6-dichloro-3-hydroxyisonicotinate in animal models of these diseases.
Scientific Research Applications
Methyl 2,6-dichloro-3-hydroxyisonicotinate has been shown to exhibit various biological activities, including antimicrobial, antitumor, and antiviral properties. It has been extensively studied for its potential application in medicinal chemistry. Methyl 2,6-dichloro-3-hydroxyisonicotinate has been reported to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. It has also been shown to have promising antitumor activity against various cancer cell lines.
properties
IUPAC Name |
methyl 2,6-dichloro-3-hydroxypyridine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-7(12)3-2-4(8)10-6(9)5(3)11/h2,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIPJTCWJOTXCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80709988 | |
Record name | Methyl 2,6-dichloro-3-hydroxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80709988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dichloro-3-hydroxyisonicotinate | |
CAS RN |
185422-98-4 | |
Record name | Methyl 2,6-dichloro-3-hydroxypyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80709988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.